

# spectroscopic comparison of 2-Amino-5-methoxybenzamidoxime and its precursors

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## Compound of Interest

Compound Name:	2-Amino-5-methoxybenzamidoxime
Cat. No.:	B2904934

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## Spectroscopic Comparison: 2-Amino-5-methoxybenzamidoxime and Its Precursors

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **2-Amino-5-methoxybenzamidoxime** and its synthetic precursors. This document provides a comparative analysis of their spectral data, supported by experimental protocols and visualizations to facilitate identification and characterization.

This guide presents a comprehensive spectroscopic comparison of the target compound, **2-Amino-5-methoxybenzamidoxime**, with its key precursors: 2-amino-5-methoxybenzonitrile and 2-amino-5-methoxybenzamide. Understanding the distinct spectral features of each compound is crucial for monitoring reaction progress, confirming product formation, and ensuring purity in synthetic chemistry and drug development. While experimental data for the precursors is available, the spectroscopic data for the final product, **2-Amino-5-methoxybenzamidoxime**, is largely predicted based on established principles of spectroscopy and analysis of its functional groups.

## Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Amino-5-methoxybenzamidoxime** and its precursors.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Spectroscopic Technique	Key Data
2-Amino-5-methoxybenzonitrile	$^1\text{H}$ NMR (Predicted, DMSO-d <sub>6</sub> )  $^{13}\text{C}$ NMR (Predicted, DMSO-d <sub>6</sub> )	$\delta$ ~7.1 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~5.5 (s, 2H, -NH <sub>2</sub> ), 3.75 (s, 3H, -OCH <sub>3</sub> )  $\delta$ ~155 (C-O), ~150 (C-NH <sub>2</sub> ), ~120 (C-CN), ~118 (Ar-CH), ~115 (Ar-CH), ~114 (Ar-CH), ~100 (C-CN), ~55 (-OCH <sub>3</sub> )
2-Amino-5-methoxybenzamide	$^1\text{H}$ NMR (Predicted, DMSO-d <sub>6</sub> )	$\delta$ ~7.5 (br s, 1H, -CONH <sub>2</sub> ), ~7.2 (d, 1H, Ar-H), ~7.0 (br s, 1H, -CONH <sub>2</sub> ), 6.8 (dd, 1H, Ar-H), 6.6 (d, 1H, Ar-H), ~5.0 (s, 2H, -NH <sub>2</sub> ), 3.7 (s, 3H, -OCH <sub>3</sub> )
2-Amino-5-methoxybenzamidoxime	$^1\text{H}$ NMR (Predicted, DMSO-d <sub>6</sub> )	$\delta$ ~170 (C=O), ~152 (C-O), ~148 (C-NH <sub>2</sub> ), ~120 (Ar-C), ~118 (Ar-CH), ~115 (Ar-CH), ~114 (Ar-CH), ~55 (-OCH <sub>3</sub> )
		$\delta$ ~9.5 (s, 1H, -NOH), ~7.0 (d, 1H, Ar-H), ~6.7 (dd, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~5.8 (s, 2H, -C(NH <sub>2</sub> )=NOH), ~5.2 (s, 2H, Ar-NH <sub>2</sub> ), 3.7 (s, 3H, -OCH <sub>3</sub> )
	$^{13}\text{C}$ NMR (Predicted, DMSO-d <sub>6</sub> )	$\delta$ ~154 (C-O), ~150 (C=NOH), ~148 (C-NH <sub>2</sub> ), ~118 (Ar-CH), ~116 (Ar-CH), ~115 (Ar-C), ~114 (Ar-CH), ~55 (-OCH <sub>3</sub> )

Table 2: Infrared (IR) Spectroscopic Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )
2-Amino-5-methoxybenzonitrile	~3450-3300 (N-H stretch), ~2220 (C≡N stretch), ~1620 (N-H bend), ~1240 (C-O stretch)
2-Amino-5-methoxybenzamide[1]	~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II)
2-Amino-5-methoxybenzamidoxime	~3500-3300 (O-H and N-H stretches), ~1650 (C=N stretch), ~1620 (N-H bend), ~940 (N-O stretch)

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted m/z Fragment Ions
2-Amino-5-methoxybenzonitrile[2]	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	148.16	148 [M] <sup>+</sup> , 133 [M-CH <sub>3</sub> ] <sup>+</sup> , 119 [M-HCN] <sup>+</sup> , 105 [M-CH <sub>3</sub> -CO] <sup>+</sup>
2-Amino-5-methoxybenzamide[1]	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	166.18	166 [M] <sup>+</sup> , 150 [M-NH <sub>2</sub> ] <sup>+</sup> , 135 [M-NH <sub>2</sub> -CH <sub>3</sub> ] <sup>+</sup> , 122 [M-CONH <sub>2</sub> ] <sup>+</sup>
2-Amino-5-methoxybenzamidoxime	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	181.19	181 [M] <sup>+</sup> , 164 [M-OH] <sup>+</sup> , 148 [M-NH <sub>2</sub> OH] <sup>+</sup> , 133 [M-NH <sub>2</sub> OH-CH <sub>3</sub> ] <sup>+</sup>

Table 4: UV-Visible (UV-Vis) Spectroscopic Data

Compound	Predicted $\lambda_{\text{max}}$ (nm) in Ethanol	Molar Absorptivity ( $\epsilon$ )
2-Amino-5-methoxybenzonitrile	~240, ~310	Concentration dependent
2-Amino-5-methoxybenzamide	~245, ~315	Concentration dependent
2-Amino-5-methoxybenzamidoxime	~242, ~312	Concentration dependent

## Experimental Protocols

### Synthesis of **2-Amino-5-methoxybenzamidoxime**

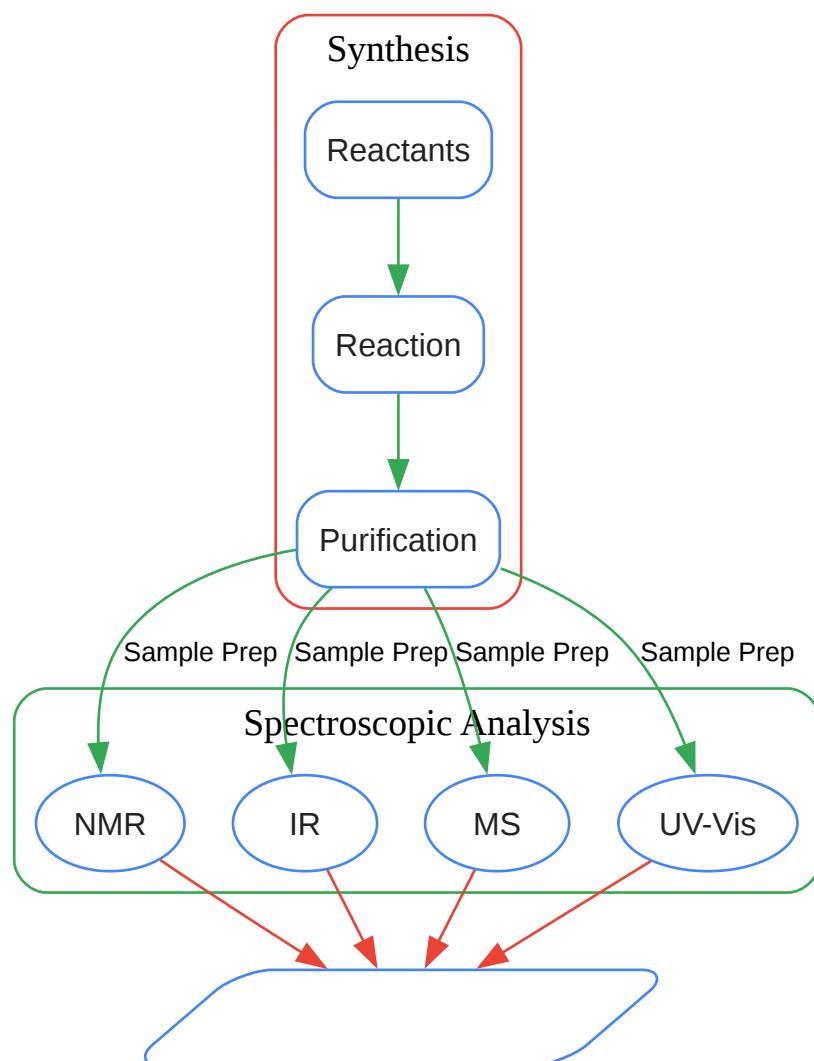
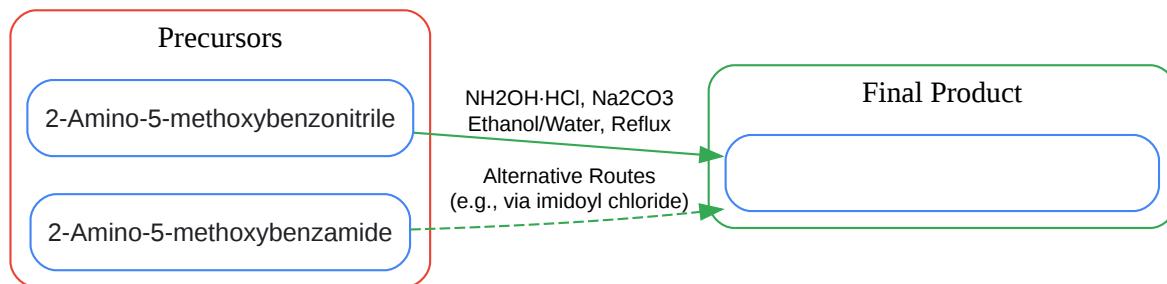
A typical synthesis involves the reaction of 2-amino-5-methoxybenzonitrile with hydroxylamine.

- Materials: 2-amino-5-methoxybenzonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.
- Procedure:
  - A solution of hydroxylamine hydrochloride and sodium carbonate in water is prepared.
  - 2-amino-5-methoxybenzonitrile is dissolved in ethanol and added to the hydroxylamine solution.
  - The reaction mixture is heated under reflux for several hours and the progress is monitored by thin-layer chromatography.
  - Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
  - The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure **2-Amino-5-methoxybenzamidoxime**.

### Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
- Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer using electrospray ionization (ESI) or electron ionization (EI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
- UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette. Samples are dissolved in a suitable solvent, such as ethanol, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

## Mandatory Visualization



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## References

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